molecular formula C18H15P<br>(C6H5)3P<br>(C6H5)3P<br>C18H15P B044618 Triphenylphosphine CAS No. 603-35-0

Triphenylphosphine

Cat. No. B044618
CAS RN: 603-35-0
M. Wt: 262.3 g/mol
InChI Key: RIOQSEWOXXDEQQ-UHFFFAOYSA-N
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Patent
US04008282

Procedure details

To an oven-dried 50-ml autoclave liner were added 16.68 g of triphenylphosphine oxide (.06 mole) and 0.057 g of sulfur (.0018 mole). The solids were treated with 11.12 g of silicon tetrachloride (.066 mole) and the mixture was placed in an autoclave which was then charged to a pressure of 715 p.s.i.g. (48 atm.) with hydrogen. The mixture was heated to 250°C for 15 hours at a maximum pressure of 77 atm. After cooling and venting, the reaction mixture was worked up by first partitioning between warm 30% by weight aqueous sodium hydroxide solution and toluene. The aqueous layer was extracted once with toluene and the combined organic layers were washed with water and with brine and dried over anhydrous sodium sulfate. Filtration and solvent removal gave 13.66 g (86.9%) of crude triphenylphosphine, mp 68°-77° which contained 2% triphenylphosphine oxide and 3% triphenylphosphine sulfide by gas-liquid chromatographic (glc) analysis. Recrystallization from methanol gave 11.25 g (71%) of purified triphenylphosphine, mp 75°-9°, still containing 1-2% triphenylphosphine sulfide by glc analysis.
Quantity
16.68 g
Type
reactant
Reaction Step One
Quantity
0.057 g
Type
catalyst
Reaction Step One
Quantity
11.12 g
Type
reactant
Reaction Step Two
[Compound]
Name
715
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
86.9%

Identifiers

REACTION_CXSMILES
[C:1]1([P:7](=O)([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Si](Cl)(Cl)(Cl)Cl.[H][H]>[S]>[C:14]1([P:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |^3:27|

Inputs

Step One
Name
Quantity
16.68 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Name
Quantity
0.057 g
Type
catalyst
Smiles
[S]
Step Two
Name
Quantity
11.12 g
Type
reactant
Smiles
[Si](Cl)(Cl)(Cl)Cl
Step Three
Name
715
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
by first partitioning
TEMPERATURE
Type
TEMPERATURE
Details
between warm 30% by weight aqueous sodium hydroxide solution and toluene
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted once with toluene
WASH
Type
WASH
Details
the combined organic layers were washed with water and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and solvent removal

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.66 g
YIELD: PERCENTYIELD 86.9%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.